3-((Phenylsulfonyl)methyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

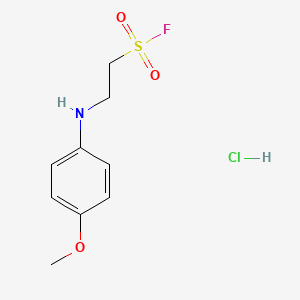

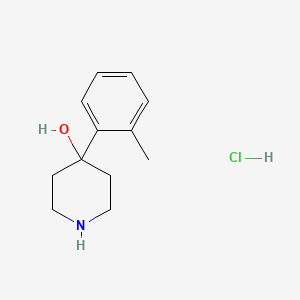

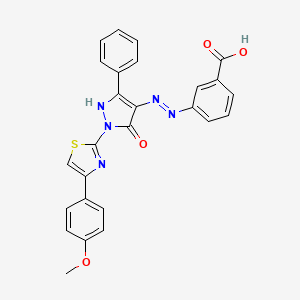

3-((Phenylsulfonyl)methyl)piperidine is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenylsulfonyl group . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Biological Activity and Chemical Synthesis

Synthesis and Antibacterial Study : Compounds derived from 3-((Phenylsulfonyl)methyl)piperidine have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Phospholipase A2 Inhibitors : Certain derivatives of this compound demonstrated potent inhibition of membrane-bound phospholipase A2, important in the development of cardiovascular therapeutics (Oinuma et al., 1991).

CCR5 Receptor Antagonists : This compound has been a crucial part of synthesizing antagonists for the CCR5 receptor, a significant target in anti-HIV-1 therapy (Finke et al., 2001).

Human Beta(3) Agonists : Piperidine derivatives, including this compound, have been synthesized as potent human beta(3)-adrenergic receptor agonists, with applications in metabolic disorder treatments (Hu et al., 2001).

Enzyme Inhibition Studies : Derivatives of this compound showed effective inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease research (Khalid et al., 2014).

Metal Complex Synthesis : This compound is utilized in the synthesis of metal complexes, which have applications in fluorescence and redox behavior studies (Nath et al., 2016).

Serotonin Receptor Antagonists : It has been involved in the development of serotonin receptor antagonists, potentially useful in treating psychiatric disorders (Fletcher et al., 2002).

Anti-angiogenic Activity : Piperidine derivatives, including those related to this compound, have shown significant anti-angiogenic activities, indicating potential use in cancer treatment (Kambappa et al., 2017).

Catalyst in Asymmetric Domino Reactions : This compound has been used in the synthesis of piperidine derivatives with potential biological significance (An et al., 2014).

Zukünftige Richtungen

Piperidines, including 3-((Phenylsulfonyl)methyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to interact with a wide range of targets, playing a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known for their diverse modes of action, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to influence various biochemical pathways, depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Environmental factors can significantly impact the action of piperidine derivatives, affecting their stability, efficacy, and overall therapeutic potential .

Eigenschaften

IUPAC Name |

3-(benzenesulfonylmethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXVHSVINSUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide](/img/structure/B2986177.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2986184.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2986185.png)

![Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate](/img/structure/B2986189.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986190.png)

![{3-[(Benzyloxy)methyl]phenyl}methanamine](/img/structure/B2986192.png)